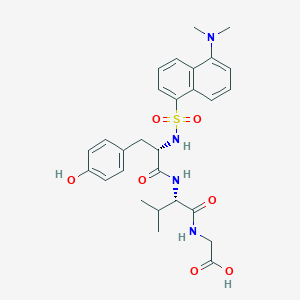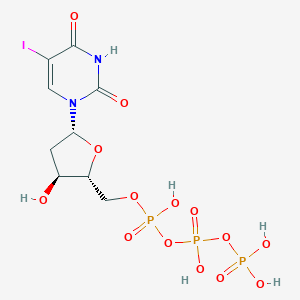![molecular formula C8H10Cl2 B048546 3,4-Dichlorobicyclo[3.2.1]oct-2-ene CAS No. 57615-42-6](/img/structure/B48546.png)
3,4-Dichlorobicyclo[3.2.1]oct-2-ene
Descripción general
Descripción
Synthesis Analysis
The synthesis of bicyclic structures similar to 3,4-Dichlorobicyclo[3.2.1]oct-2-ene often involves intricate reactions that allow for the construction of the complex molecular framework. For example, azabicyclo[3.2.1]octenes can be synthesized from reactions involving 4-chloroalkyl-1,4-dihydropyridines or azepines with diketones or cyclopentadiene, showcasing the versatility and complexity in the synthesis strategies for such bicyclic compounds (Gregory, Bullock, & Chen, 1985).
Molecular Structure Analysis
The molecular structure of bicyclic compounds, including those similar to 3,4-Dichlorobicyclo[3.2.1]oct-2-ene, is often analyzed using techniques such as electron diffraction and theoretical investigations. For instance, the molecular structure of octafluorobicyclo[2.2.0]hex-1(4)-ene has been elucidated to possess D2h symmetry, revealing insights into bond distances and angles critical for understanding the structural aspects of these molecules (Richardson, Hedberg, Junk, & Lemal, 2003).
Chemical Reactions and Properties
Bicyclic compounds undergo various chemical reactions that highlight their reactivity and functional applicability. The synthesis and chemical trapping of tricyclo[3.3.0.03,7]oct-1(5)-ene, for example, demonstrates the reactivity of pyramidalized alkenes within these structures, providing insights into their chemical behavior and potential applications (Camps, Luque, Orozco, Pérez, & Vázquez, 1996).
Physical Properties Analysis
The physical properties of bicyclic compounds such as 3,4-Dichlorobicyclo[3.2.1]oct-2-ene are crucial for their characterization and potential applications. Studies often focus on properties like melting points, solubility, and crystalline structure, which are determined through experimental analysis and contribute to the overall understanding of these compounds.
Chemical Properties Analysis
The chemical properties of bicyclic compounds, including reactivity, stability, and oxidation potential, are key to their utility in synthetic chemistry and material science. For example, the facile synthesis and oxidizability of benzene tris-annelated with bicyclo[2.2.2]oct-2-ene exemplify the chemical versatility and potential applications of such structures in the development of new materials and chemical processes (Komatsu, Jinbu, Gillette, & West, 1988).
Aplicaciones Científicas De Investigación
Reactivity Studies : Research has been conducted on the reactivity of compounds similar to 3,4-Dichlorobicyclo[3.2.1]oct-2-ene, such as 3-Thia-7,7-dimethyl-7-germabicyclo[3.3.0]oct-1(5)-ene, showing promising interactions with other compounds, indicating potential applications in organic synthesis (Mazerolles & Laurent, 1991).
Synthesis of Novel Compounds : The synthesis of new heterocyclic compounds like 2,4-endo,endo-Dimethyl-8-Oxabicyclo[3.2.1]Oct-6-En-3-One has been explored, demonstrating the potential for creating novel molecules with applications in organic chemistry (Lautens & Bouchain, 2003).
Fluorescence Quenching Studies : Studies on 2,3-diazabicyclo[2.2.2]-oct-2-enes, which are structurally related to 3,4-Dichlorobicyclo[3.2.1]oct-2-ene, have shown increased reactivity and specific fluorescence quenching properties, which are significant in analytical chemistry (Meyer, Zhang, & Nau, 2009).
Orbital Control in Chemical Reactions : Research has explored the orbital control of stereochemistry in reactions involving compounds like endo-tricyclo[3.2.1.02,4]oct-6-ene, revealing important mechanistic insights relevant to synthetic organic chemistry (Battiste et al., 1984).
Allylic Rearrangement Mechanisms : Studies have been conducted on the allylic rearrangement mechanisms in the reduction of compounds like exo-2-methyl-3,4-dichlorobicyclo[3.2.1]oct-2-ene, providing deeper understanding of reaction pathways in organic synthesis (Jefford et al., 1971).
Synthesis of Azabicyclic Compounds : The synthesis of 2-Azabicyclo[3.2.1]oct-3-enes from 4-chloroalkyl-1,4-dihydropyridines has been reported, which has implications in developing compounds with antimicrobial and hypotensive properties (Gregory, Bullock, & Chen, 1985).
Propiedades
IUPAC Name |
3,4-dichlorobicyclo[3.2.1]oct-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2/c9-7-4-5-1-2-6(3-5)8(7)10/h4-6,8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQXREWCMYDFMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C=C(C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302063 | |
| Record name | 3,4-Dichlorobicyclo[3.2.1]oct-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorobicyclo[3.2.1]oct-2-ene | |
CAS RN |
57615-42-6 | |
| Record name | NSC148271 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148271 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dichlorobicyclo[3.2.1]oct-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



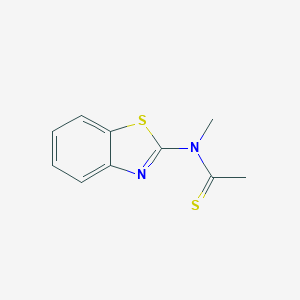
![3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde](/img/structure/B48466.png)
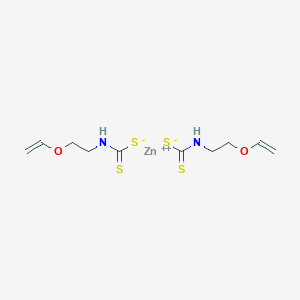
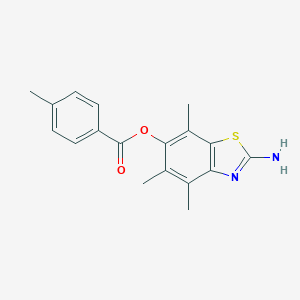
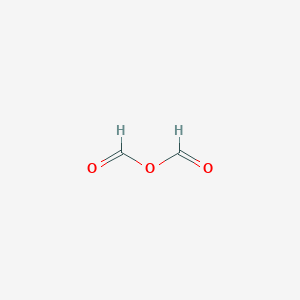
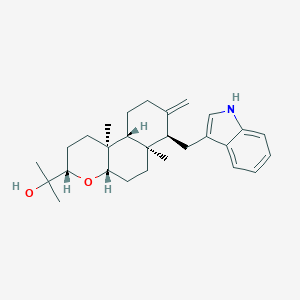
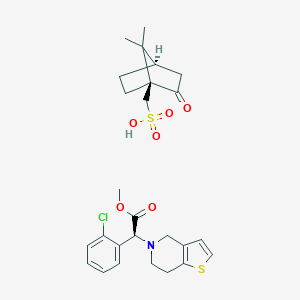
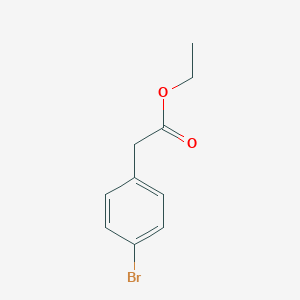
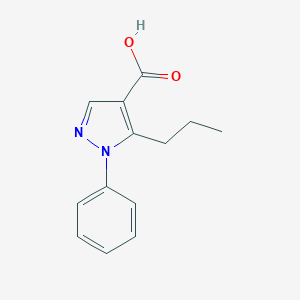
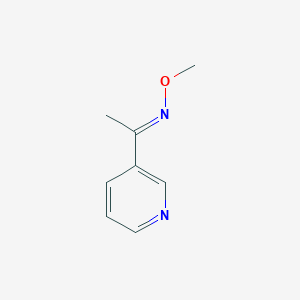
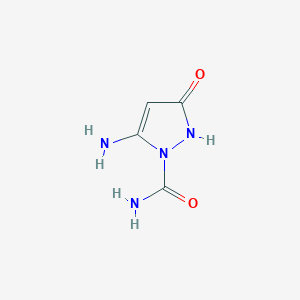
![Dibenzo[e,l]pyrene](/img/structure/B48497.png)
